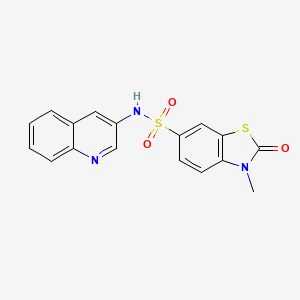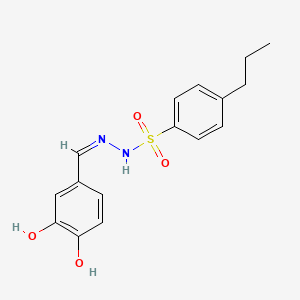![molecular formula C19H19NO5 B6064931 Methyl 2-[[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]amino]acetate](/img/structure/B6064931.png)
Methyl 2-[[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]amino]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]amino]acetate: is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]amino]acetate typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through a cyclization reaction involving catechol and formaldehyde.
Formation of the Phenylpropanoyl Group: This group can be introduced through a Friedel-Crafts acylation reaction using benzene and propanoyl chloride.
Coupling Reaction: The benzodioxole and phenylpropanoyl groups are then coupled using a suitable coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Nitro and halogenated derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability and conductivity.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Molecular Probes: It can be used as a molecular probe to study biological processes and interactions.
Medicine:
Drug Development: The compound’s structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced performance characteristics.
作用機序
The mechanism by which Methyl 2-[[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]amino]acetate exerts its effects involves interactions with specific molecular targets and pathways. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The benzodioxole ring can also interact with various receptors and ion channels, modulating their activity and leading to physiological effects.
類似化合物との比較
- Methyl 2-[[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]amino]acetate
- 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
- 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
Comparison:
- Structural Differences: While all these compounds contain the benzodioxole ring, they differ in the substituents attached to the ring. These differences can significantly impact their chemical reactivity and biological activity.
- Unique Properties: this compound is unique due to its specific combination of functional groups, which confer distinct properties such as enhanced stability and specific binding affinities.
特性
IUPAC Name |
methyl 2-[[3-(1,3-benzodioxol-5-yl)-3-phenylpropanoyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-19(22)11-20-18(21)10-15(13-5-3-2-4-6-13)14-7-8-16-17(9-14)25-12-24-16/h2-9,15H,10-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPADEGUABAMDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CC(C1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-{[(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)amino]methyl}benzoate](/img/structure/B6064858.png)
METHANONE](/img/structure/B6064870.png)


![2-[N-(4-aminophenyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one](/img/structure/B6064893.png)
![3-hydroxy-1-methyl-3-({[3-(methylthio)propyl]amino}methyl)-2-piperidinone](/img/structure/B6064898.png)


![2-chloro-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B6064914.png)
![Methyl 2-[(4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)oxy]acetate](/img/structure/B6064919.png)
![[1-[2-[(6-Methylpyridazin-3-yl)amino]ethyl]piperidin-3-yl]methanol](/img/structure/B6064924.png)

![ethyl 2-[[2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetyl]amino]benzoate](/img/structure/B6064949.png)

